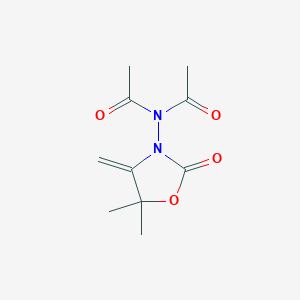
N-acetyl-N-(5,5-dimethyl-4-methylene-2-oxo-1,3-oxazolidin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-acetyl-N-(5,5-dimethyl-4-methylene-2-oxo-1,3-oxazolidin-3-yl)acetamide, also known as Linezolid, is an antibiotic that is used to treat infections caused by Gram-positive bacteria. It was first discovered in the late 1990s and was approved by the FDA in 2000. Linezolid is a member of the oxazolidinone class of antibiotics and is an important tool in the fight against antibiotic-resistant bacteria.
Mecanismo De Acción
N-acetyl-N-(5,5-dimethyl-4-methylene-2-oxo-1,3-oxazolidin-3-yl)acetamide works by inhibiting bacterial protein synthesis. It binds to a specific site on the bacterial ribosome, preventing the formation of the initiation complex that is necessary for protein synthesis. This prevents the bacteria from producing the proteins that are necessary for their survival and reproduction.
Biochemical and Physiological Effects:
N-acetyl-N-(5,5-dimethyl-4-methylene-2-oxo-1,3-oxazolidin-3-yl)acetamide has been shown to have minimal effects on human cells and tissues. It does not interfere with human protein synthesis and does not have significant toxicity at therapeutic doses. However, N-acetyl-N-(5,5-dimethyl-4-methylene-2-oxo-1,3-oxazolidin-3-yl)acetamide can have some side effects such as headache, nausea, and diarrhea.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-acetyl-N-(5,5-dimethyl-4-methylene-2-oxo-1,3-oxazolidin-3-yl)acetamide is its effectiveness against antibiotic-resistant bacteria. This makes it a valuable tool for researchers studying antibiotic resistance. However, N-acetyl-N-(5,5-dimethyl-4-methylene-2-oxo-1,3-oxazolidin-3-yl)acetamide is relatively expensive compared to other antibiotics, which can limit its use in some research settings.
Direcciones Futuras
There are several areas of research that are currently being explored with regards to N-acetyl-N-(5,5-dimethyl-4-methylene-2-oxo-1,3-oxazolidin-3-yl)acetamide. One area of interest is the development of new derivatives of N-acetyl-N-(5,5-dimethyl-4-methylene-2-oxo-1,3-oxazolidin-3-yl)acetamide that may have improved effectiveness against certain bacterial strains. Another area of research is the development of new methods for synthesizing N-acetyl-N-(5,5-dimethyl-4-methylene-2-oxo-1,3-oxazolidin-3-yl)acetamide that may be more efficient or cost-effective. Additionally, there is ongoing research into the mechanisms of antibiotic resistance and how N-acetyl-N-(5,5-dimethyl-4-methylene-2-oxo-1,3-oxazolidin-3-yl)acetamide can be used to combat this growing problem.
Métodos De Síntesis
N-acetyl-N-(5,5-dimethyl-4-methylene-2-oxo-1,3-oxazolidin-3-yl)acetamide is synthesized through a multi-step process that involves the reaction of various chemicals. The starting material for the synthesis is 4-cyanobenzaldehyde, which is reacted with ethyl acetoacetate to form a compound called 5,5-dimethyl-2,4-dioxo-1,3-oxazolidine. This compound is then reacted with acetic anhydride to form N-acetyl-5,5-dimethyl-2,4-dioxo-1,3-oxazolidine. The final step in the synthesis involves the reaction of N-acetyl-5,5-dimethyl-2,4-dioxo-1,3-oxazolidine with a compound called 4-methyl-2-oxo-1,3-oxazolidine to form N-acetyl-N-(5,5-dimethyl-4-methylene-2-oxo-1,3-oxazolidin-3-yl)acetamide.
Aplicaciones Científicas De Investigación
N-acetyl-N-(5,5-dimethyl-4-methylene-2-oxo-1,3-oxazolidin-3-yl)acetamide has been extensively studied for its effectiveness against various bacterial infections. It has been shown to be effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), two bacteria that are resistant to many other antibiotics. N-acetyl-N-(5,5-dimethyl-4-methylene-2-oxo-1,3-oxazolidin-3-yl)acetamide has also been used to treat pneumonia, skin infections, and other bacterial infections.
Propiedades
IUPAC Name |
N-acetyl-N-(5,5-dimethyl-4-methylidene-2-oxo-1,3-oxazolidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-6-10(4,5)16-9(15)11(6)12(7(2)13)8(3)14/h1H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOOJBWRLKZCIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C(=O)C)N1C(=C)C(OC1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl [(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetate](/img/structure/B5962537.png)

![{4-benzyl-1-[(4-ethyl-1-piperazinyl)acetyl]-4-piperidinyl}methanol](/img/structure/B5962547.png)
![1-(4-chlorophenyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5962555.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5962560.png)
![N-[5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5962570.png)

![4-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2-(3-fluorobenzyl)morpholine](/img/structure/B5962591.png)
![methyl 4-[5-methyl-4-({methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}methyl)-1,3-oxazol-2-yl]benzoate](/img/structure/B5962597.png)
![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-N-methyl-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5962604.png)
![N-(4-methoxybenzyl)-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B5962609.png)
![2-fluoro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5962619.png)

![N-(4-bromophenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide](/img/structure/B5962632.png)